White-Chen catalyst

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

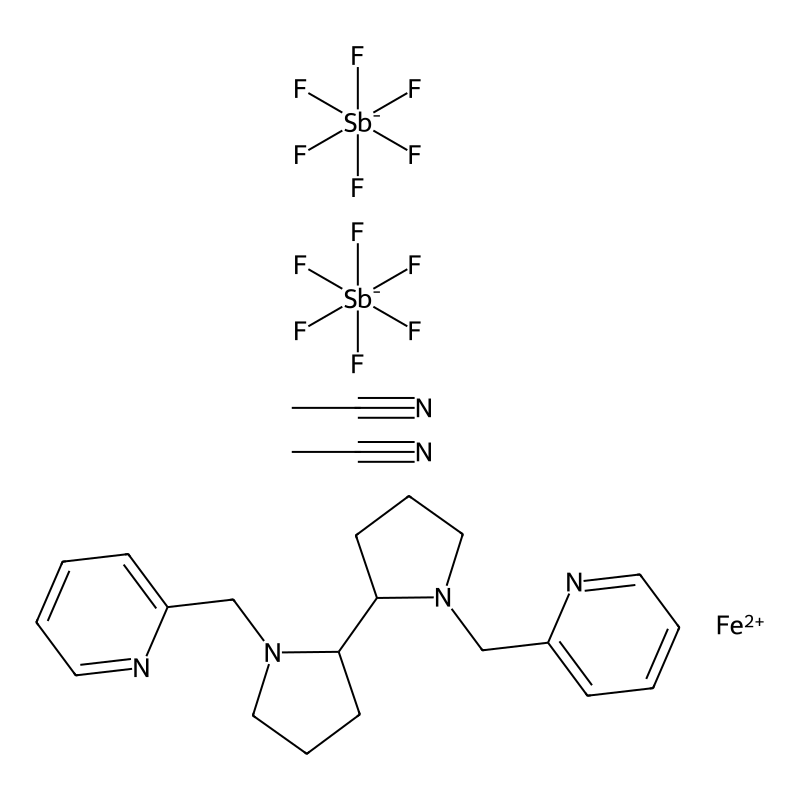

The White-Chen catalyst (CAS 959395-10-9), formally Fe(R,R-PDP) or Fe(S,S-PDP) hexafluoroantimonate, is a specialized non-heme iron(II) coordination complex utilized for the predictable, site-selective oxidation of unactivated aliphatic sp3 C-H bonds. Unlike traditional harsh oxidants, this catalyst operates under mild conditions using hydrogen peroxide and acetic acid, enabling late-stage functionalization of complex organic frameworks. Its rigid, chiral bis-pyrrolidine dipyridine (PDP) ligand environment restricts the approach trajectory of substrates, providing exceptional steric and stereoelectronic control. For procurement professionals and synthetic chemists, Fe(PDP) represents a critical tool for bypassing multi-step de novo syntheses by allowing direct, preparative-scale hydroxylation of specific C-H bonds without the mandatory use of pre-installed directing groups [1].

Research Fit

Substituting the White-Chen catalyst with generic organic oxidants (such as TFDO or DMDO) or simpler iron complexes (such as Fe(mep)) fundamentally alters reaction outcomes and compromises process reproducibility. Generic dioxiranes like TFDO are governed primarily by bond dissociation energies, indiscriminately attacking the most electron-rich tertiary C-H bonds regardless of steric crowding, which often leads to undesired regioisomers in complex substrates. Conversely, flexible non-heme iron catalysts like Fe(mep) lack the structural rigidity required to maintain a well-defined active site; they rapidly decompose into unselective species, resulting in poor yields and low regioselectivity. The rigid PDP ligand of the White-Chen catalyst is strictly required to enforce steric discrimination and prevent catalyst degradation, making it non-interchangeable for precise late-stage functionalizations where target purity and yield are critical [1].

Substitution Risk

Steric Discrimination Overriding Electronic Bias for Regioselective Oxidation

In comparative studies of aliphatic C-H oxidation, generic dioxiranes like TFDO preferentially oxidize the most electron-rich bonds, such as sterically hindered axial tertiary C-H bonds. In contrast, the White-Chen catalyst utilizes its rigid ligand framework to enforce steric control, preferentially oxidizing less hindered but electronically stronger methylene sites. In model substrates presenting competing electronically favored sites (e.g., C-1 vs. C-8), Fe(PDP) achieves a preparative yield of 50% with an 11:1 regioselectivity favoring the less sterically hindered C-1 position, whereas unguided oxidants fail to provide this steric discrimination [1].

| Evidence Dimension | Regioselectivity (Steric vs. Electronic) |

| Target Compound Data | 11:1 selectivity for sterically accessible C-1 over hindered C-8 |

| Comparator Or Baseline | TFDO / Generic oxidants (favor sterically hindered but electron-rich tertiary bonds) |

| Quantified Difference | Shift from electronic-controlled oxidation to >10:1 steric-controlled regioselectivity |

| Conditions | Oxidation of complex aliphatic substrates using H2O2/AcOH (Fe(PDP)) vs. stoichiometric TFDO |

Procuring Fe(PDP) is essential when target synthesis requires the oxidation of accessible secondary or tertiary carbons in the presence of more electron-rich but sterically blocked sites.

Catalyst Rigidity and Preparative Yield Stability

The structural rigidity of the PDP ligand is critical for maintaining the integrity of the active iron-oxo species during catalysis. When compared to the more flexible Fe(mep) complex, the White-Chen catalyst demonstrates superior stability and productive turnover. Fe(mep) achieves only a modest 56% selectivity (yield per conversion) for tertiary C-H hydroxylations before decomposing into unselective background oxidants. In contrast, Fe(PDP) maintains its structural integrity, enabling preparative isolated yields (>50%) of mono-oxidized products without scrambling stereocenters or generating long-lived carbon-centered radicals [1].

| Evidence Dimension | Catalyst selectivity and stability (Yield/Conversion) |

| Target Compound Data | Preparative isolated yields (>50%) with high site-selectivity |

| Comparator Or Baseline | Fe(mep) catalyst (56% selectivity, rapid unselective decomposition) |

| Quantified Difference | Prevention of unselective background oxidation, enabling scalable preparative yields |

| Conditions | Aliphatic C-H hydroxylation using H2O2 and non-heme iron catalysts |

Buyers scaling up synthetic routes must select Fe(PDP) over flexible iron analogs to ensure reproducible, high-yield functionalization without product degradation.

Carboxylic Acid Directing Group Compatibility for Yield Enhancement

While the White-Chen catalyst is renowned for undirected oxidations, it also uniquely synergizes with endogenous carboxylic acids to override inherent molecular biases. When an ester group is present proximal to a target C-H bond, the electronic deactivation limits the oxidation yield to approximately 26%. However, when the ester is replaced with a free carboxylic acid, the acid coordinates to the Fe(PDP) center, directing the oxidation to the proximal site and nearly doubling the isolated yield to 50%. This directing effect successfully overrides competing steric and stereoelectronic factors that would otherwise dictate the reaction outcome [1].

| Evidence Dimension | Directed vs. Undirected Oxidation Yield |

| Target Compound Data | 50% yield (directed by carboxylic acid) |

| Comparator Or Baseline | 26% yield (deactivated by proximal ester) |

| Quantified Difference | 24% absolute yield increase (~1.9x relative increase) via directing group coordination |

| Conditions | Oxidation of substrates containing proximal ester vs. carboxylic acid moieties |

This capability allows chemists to utilize existing functional groups in their starting materials to force oxidation at otherwise unreactive sites, streamlining synthetic pathways.

Late-Stage Functionalization of Complex Natural Products

Directly applying its steric discrimination capabilities, Fe(PDP) is selected for introducing hydroxyl groups into advanced synthetic intermediates (e.g., terpenes, steroids) where multiple C-H bonds exist. It relies on its rigid ligand framework to target specific unactivated sites, bypassing the need for de novo synthesis and saving significant process time [1].

Preparative-Scale Pharmaceutical Intermediate Synthesis

Because Fe(PDP) resists decomposition into unselective species, it is highly suitable for scaling up the synthesis of oxidized drug metabolites or API precursors. It ensures high purity and reproducible yields compared to flexible iron catalysts that degrade and cause background oxidation [1].

Directed Lactonization and Scaffold Remodeling

Fe(PDP) is procured for processes where an existing carboxylic acid can be used as a directing group to force proximal C-H oxidation. This enables the efficient single-step construction of lactones from aliphatic acids, overriding inherent electronic deactivation [1].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types